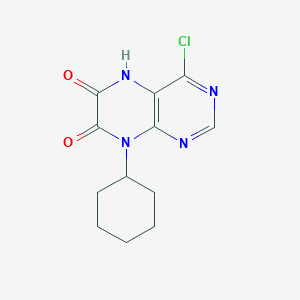
4-Chloro-8-cyclohexylpteridine-6,7(5H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-8-cyclohexylpteridine-6,7(5H,8H)-dione is a synthetic organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions. This particular compound features a chloro substituent at the 4-position and a cyclohexyl group at the 8-position, which may influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-cyclohexylpteridine-6,7(5H,8H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pteridine core: This can be achieved through the condensation of appropriate amines and aldehydes or ketones.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Cyclohexyl group addition: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-cyclohexylpteridine-6,7(5H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or functional groups.
Reduction: Reduction reactions can modify the pteridine ring or other substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the chloro or cyclohexyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pteridine derivatives with different functional groups, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
4-Chloro-8-cyclohexylpteridine-6,7(5H,8H)-dione may have applications in several fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in enzymatic studies.
Medicine: Possible therapeutic applications, such as in drug development.
Industry: Use in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-8-cyclohexylpteridine-6,7(5H,8H)-dione would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound of the pteridine family.
4-Chloropteridine: Similar structure but without the cyclohexyl group.
8-Cyclohexylpteridine: Similar structure but without the chloro group.
Uniqueness
4-Chloro-8-cyclohexylpteridine-6,7(5H,8H)-dione is unique due to the presence of both the chloro and cyclohexyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H13ClN4O2 |
|---|---|
Molecular Weight |
280.71 g/mol |
IUPAC Name |
4-chloro-8-cyclohexyl-5H-pteridine-6,7-dione |
InChI |
InChI=1S/C12H13ClN4O2/c13-9-8-10(15-6-14-9)17(12(19)11(18)16-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,16,18) |
InChI Key |
MQIASWHIINWXHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C(=NC=N3)Cl)NC(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



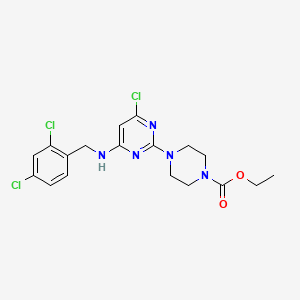
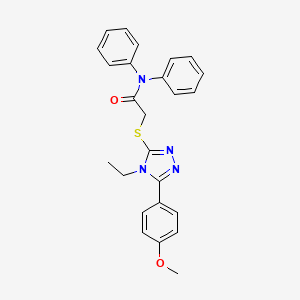

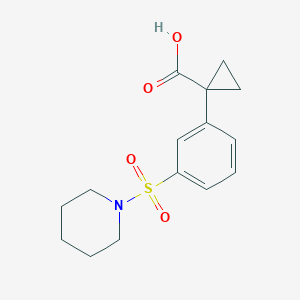


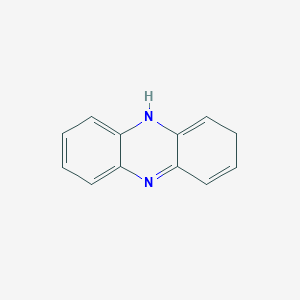
![6-Bromo-4-chloro-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidine](/img/structure/B11784037.png)
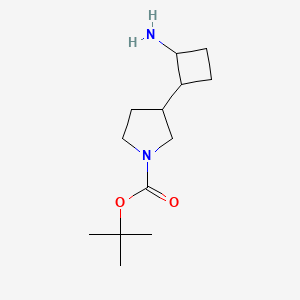
![2-(4-Bromophenyl)-4-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11784045.png)
![2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazole-5-carboxylicacid](/img/structure/B11784056.png)

![tert-Butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11784069.png)
